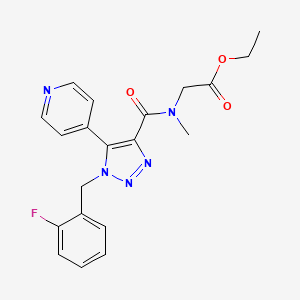
ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Triazole derivatives, such as the one mentioned, are often synthesized using regiospecific 1,3-dipolar cycloaddition reactions, which are a hallmark of click chemistry. These reactions are favored for their efficiency and the ability to produce a diverse array of triazole compounds with high specificity and yield. For instance, the synthesis and X-ray characterization of triazole derivatives incorporating α-ketoester functionalities have been reported, demonstrating the influence of substituents on the molecular structure and interactions like π-hole tetrel bonding (Ahmed et al., 2020). These findings are crucial for understanding how modifications to the triazole core and its substituents can impact the compound's physical and chemical properties, which is directly relevant to the synthesis of the specified molecule.
Potential Applications
Antimicrobial Activity : Triazole derivatives have been extensively investigated for their antimicrobial properties. For example, some new 1,2,4-triazoles derived from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009). This suggests that ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate could also possess antimicrobial properties, making it a potential candidate for further research in this area.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The presence of triazole and pyridyl groups in the molecule could facilitate the formation of coordination polymers and MOFs with interesting structural and functional properties. Research on Cd(II) coordination polymers using positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments has shown how the isomeric effect of ligands influences the structures of these complexes (Cisterna et al., 2018). This demonstrates the potential utility of such molecules in constructing novel materials with applications in catalysis, gas storage, and separation technologies.
Drug Discovery and Medicinal Chemistry : The structural complexity and functional diversity of triazole derivatives make them valuable scaffolds in drug discovery. They have been explored for various biological activities, including antimicrobial, antituberculosis, and antiallergic effects. For instance, thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of triazole-based compounds (Jeankumar et al., 2013). This indicates that the molecule could serve as a lead compound for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
ethyl 2-[[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-3-29-17(27)13-25(2)20(28)18-19(14-8-10-22-11-9-14)26(24-23-18)12-15-6-4-5-7-16(15)21/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWBCRQJKVQEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1=C(N(N=N1)CC2=CC=CC=C2F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

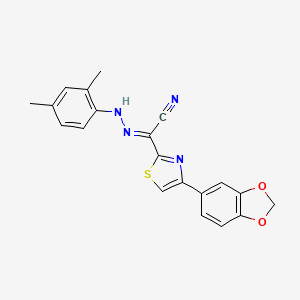
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
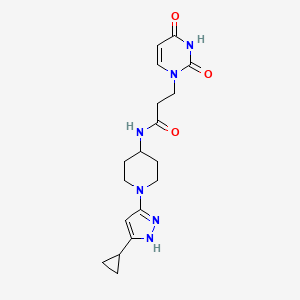
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)

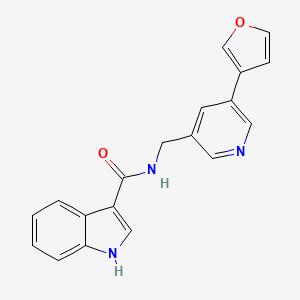
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)
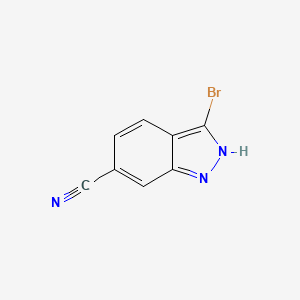



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)
